N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine
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Overview
Description
N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon structure known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine typically involves the functionalization of adamantane derivatives. One common method is the reductive amination of adamantyl ketones with dimethylamine. This process often requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of adamantyl ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted adamantyl derivatives.
Scientific Research Applications
N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine exerts its effects involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Uniqueness
N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine is unique due to its specific functional groups and the presence of the dimethylamine moiety, which can influence its reactivity and biological activity. Its structural rigidity and stability make it a valuable compound for various applications.
Properties
Molecular Formula |
C14H28Cl2N2 |
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Molecular Weight |
295.3 g/mol |
IUPAC Name |
(1S)-1-(1-adamantyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C14H26N2.2ClH/c1-16(2)9-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14;;/h10-13H,3-9,15H2,1-2H3;2*1H/t10?,11?,12?,13-,14?;;/m1../s1 |
InChI Key |
CHSYDCOVDQEXNR-PYJAIKIJSA-N |
Isomeric SMILES |
CN(C)C[C@H](C12CC3CC(C1)CC(C3)C2)N.Cl.Cl |
Canonical SMILES |
CN(C)CC(C12CC3CC(C1)CC(C3)C2)N.Cl.Cl |
Origin of Product |
United States |
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